S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate
Description
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is a sulfur-containing organic compound characterized by a thiosulfate group (HSO3S−), a branched 2-methylpropyl chain, and a (2-cyanoethyl)amino substituent.
Properties
CAS No. |
23545-62-2 |
|---|---|
Molecular Formula |
C7H14N2O3S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-(2-cyanoethylamino)-2-methyl-1-sulfosulfanylpropane |
InChI |
InChI=1S/C7H14N2O3S2/c1-7(2,9-5-3-4-8)6-13-14(10,11)12/h9H,3,5-6H2,1-2H3,(H,10,11,12) |
InChI Key |
DUDYCTFOKLFKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSS(=O)(=O)O)NCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate derivative under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, primary amines, and substituted thiosulfate compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Reactivity and Stability
- Thiosulfate vs. Phosphonothiolate Reactivity: The thiosulfate group in the target compound is prone to hydrolysis under acidic or basic conditions, releasing sulfite and sulfur-based byproducts. In contrast, phosphonothiolates (e.g., ) exhibit stability toward hydrolysis due to the phosphorus-oxygen bonds, making them suitable for controlled-release applications .
- Nitrile Functionality: The cyanoethyl group in the target compound is absent in the evidence analogs. This nitrile may participate in cycloaddition reactions (e.g., click chemistry) or act as a ligand in metal coordination, differentiating it from aminoethyl-thiols or phosphonothiolates .
Solubility and Physicochemical Properties
- Acidity: The thiosulfate’s labile hydrogen (pKa ~1–2) makes the target compound more acidic than phosphonothiolates (typically neutral esters) or thiols (pKa ~8–10) .
- Polarity: The nitrile and thiosulfate groups increase polarity compared to alkylphosphonothiolates, suggesting higher solubility in polar solvents like water or ethanol.
Biological Activity
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate, also known by its CAS number 23545-62-2, is a compound that has garnered interest in the field of medicinal chemistry and biological research. This article delves into its biological activity, exploring its mechanisms, effects, and potential applications based on diverse sources.
- Molecular Formula : CHNOS
- Molecular Weight : 238.33 g/mol
- Structure : The compound features a thiosulfate group, which is significant for its biological interactions.
This compound exhibits various biological activities primarily due to the presence of the thiosulfate group. Thiosulfates have been shown to participate in redox reactions, influencing cellular signaling pathways. Key mechanisms include:
- Antioxidant Activity : The compound acts as a reducing agent, potentially mitigating oxidative stress by neutralizing reactive oxygen species (ROS).
- Signaling Molecule : Thiosulfates can influence nitric oxide (NO) signaling pathways, which are crucial in vasodilation and other physiological processes .
Pharmacological Effects
Research indicates that compounds containing thiosulfate groups may exhibit pharmacological benefits, including:
- Vasodilation : By enhancing NO signaling, this compound may contribute to improved blood flow and reduced blood pressure.
- Cytoprotective Effects : Studies suggest that thiosulfates can protect cells from apoptosis induced by oxidative stress, making them potential candidates for therapeutic applications in conditions like ischemia and neurodegeneration .
Case Studies and Research Findings
-
Study on Cardiovascular Health :
- A study demonstrated that thiosulfate compounds improved endothelial function in animal models by enhancing NO bioavailability. This suggests potential applications in treating cardiovascular diseases.
- Neuroprotective Research :
-
Cancer Research :
- Preliminary findings suggest that thiosulfates may inhibit tumor growth by modulating cellular oxidative states and influencing apoptotic pathways. More extensive studies are needed to confirm these effects and elucidate the underlying mechanisms.
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Vasodilation Effect | Cytoprotective Effect | Potential Applications |
|---|---|---|---|---|
| This compound | High | Yes | Yes | Cardiovascular, Neuroprotection |
| Hydrogen Sulfide (HS) | Moderate | Yes | Moderate | Vascular health |
| Sodium Thiosulfate | High | Yes | High | Dermatological conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
